(1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol (1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol MK-1496 has been used in trials studying the treatment of Neoplasms and Malignant.
Brand Name: Vulcanchem
CAS No.: 1037254-47-9
VCID: VC14280842
InChI: InChI=1S/C14H24N2O/c1-10(15)11-5-7-12(8-6-11)13(17)9-16-14(2,3)4/h5-8,10,13,16-17H,9,15H2,1-4H3/t10-,13+/m0/s1
SMILES:
Molecular Formula: C14H24N2O
Molecular Weight: 236.35 g/mol

(1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol

CAS No.: 1037254-47-9

Cat. No.: VC14280842

Molecular Formula: C14H24N2O

Molecular Weight: 236.35 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol - 1037254-47-9

Specification

CAS No. 1037254-47-9
Molecular Formula C14H24N2O
Molecular Weight 236.35 g/mol
IUPAC Name (1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol
Standard InChI InChI=1S/C14H24N2O/c1-10(15)11-5-7-12(8-6-11)13(17)9-16-14(2,3)4/h5-8,10,13,16-17H,9,15H2,1-4H3/t10-,13+/m0/s1
Standard InChI Key KUHBBYPXWKYKKR-GXFFZTMASA-N
Isomeric SMILES C[C@@H](C1=CC=C(C=C1)[C@@H](CNC(C)(C)C)O)N
Canonical SMILES CC(C1=CC=C(C=C1)C(CNC(C)(C)C)O)N

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

MK-1496 is a chiral compound with the molecular formula C₁₄H₂₄N₂O and a molecular weight of 236.35 g/mol . Its IUPAC name, (1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol, reflects its stereochemical configuration, which is critical for its biological activity. The compound’s structure includes a benzene ring substituted with an aminoethyl group and a hydroxyl-containing side chain with a tert-butylamino moiety .

PropertyValue
CAS Number1037254-47-9
Molecular FormulaC₁₄H₂₄N₂O
Molecular Weight236.35 g/mol
Synonymous IdentifiersMK-1496, CS17H9370C

Stereochemistry and Synthesis

The synthesis of MK-1496 involves condensation and substitution reactions starting from commercially available precursors, with stringent control over reaction conditions to preserve stereochemical integrity. The (1S) configuration at both stereocenters is essential for binding to PLK1’s catalytic domain, as demonstrated in structure-activity relationship studies .

Mechanism of Action and Preclinical Efficacy

PLK1 Inhibition and Cell Cycle Disruption

PLK1 regulates mitotic entry, centrosome maturation, and cytokinesis, making it a pivotal target in cancers with uncontrolled proliferation . MK-1496 binds competitively to PLK1’s ATP-binding pocket, inhibiting its kinase activity and inducing G2/M phase arrest . Preclinical models show that this arrest triggers apoptosis in cancer cells while sparing normal cells, a selectivity attributed to the overexpression of PLK1 in malignancies .

Antitumor Activity in Vitro and In Vivo

In vitro studies demonstrate MK-1496’s potency across multiple cancer cell lines, with IC₅₀ values in the nanomolar range. Xenograft models of parotid gland carcinoma and small cell lung cancer revealed significant tumor growth inhibition, corroborating its translational potential .

Clinical Development and Trial Findings

Phase I Dose-Escalation Study Design

A first-in-human Phase I trial evaluated MK-1496 in 17 patients with advanced solid tumors . The study employed a toxicity-guided dose-escalation design, with doses ranging from 20 mg to 120 mg administered on days 1 and 3 of a 3-week cycle, followed by a 1-week rest period .

Adverse EventGrade 3/4 Incidence (%)
Leukopenia35
Neutropenia35
Thrombocytopenia29
Febrile Neutropenia18
Anemia18

Pharmacokinetics and Pharmacodynamics

MK-1496 exhibits linear pharmacokinetics within the tested dose range, with a prolonged elimination half-life (25–47 hours) supporting intermittent dosing . Neutropenia severity correlated with plasma exposure, serving as a pharmacodynamic marker of PLK1 inhibition .

Antitumor Efficacy

Two confirmed partial responses were observed: one in parotid gland carcinoma (80 mg cohort) and another in small cell lung cancer (120 mg cohort) . Disease stabilization occurred in 41% of patients, underscoring MK-1496’s broad-spectrum potential .

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